3-Ethyl-4,8-dioxabicyclo[5.1.0]octane
Description
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane is a bicyclic ketal compound characterized by a [5.1.0] bicyclo system with oxygen atoms at positions 4 and 8 and an ethyl substituent at position 2. The compound’s bicyclic framework and substituent positioning likely influence its stability, volatility, and biological interactions.
Properties
CAS No. |
126016-71-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-ethyl-4,8-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3 |
InChI Key |
DFKDZQONWPGPEQ-UHFFFAOYSA-N |
SMILES |
CCC1CC2C(O2)CCO1 |
Canonical SMILES |
CCC1CC2C(O2)CCO1 |
Synonyms |
4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following bicyclic ketals share structural similarities but exhibit distinct functional properties:
Table 1: Comparative Analysis of Bicyclic Ketal Compounds
Key Differences and Implications
Bicyclo System :
- The [5.1.0] system in the target compound introduces a larger, strained ring compared to the [3.2.1] system in frontalin and brevicomins. This structural difference may reduce volatility but enhance thermal stability due to increased ring rigidity .
- The [3.2.1] system in pheromones like frontalin is optimized for volatility, facilitating airborne dispersal in beetle communication .
Substituent Positioning: The ethyl group at position 3 in the target compound contrasts with the 5-methyl and 7-ethyl groups in brevicomins. Frontalin’s 1,5-dimethyl groups are critical for its aggregation activity, suggesting that substituent positions in bicyclic ketals are evolutionarily tuned for species-specific signaling .
Functional Groups :
- The replacement of oxygen with nitrogen in 3-aza-6,8-dioxabicyclo[3.2.1]octane introduces hydrogen-bonding capability, making it suitable for peptidomimetic applications . In contrast, the all-oxygen dioxabicyclo compounds (e.g., frontalin) rely on hydrophobic interactions for pheromone activity .
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